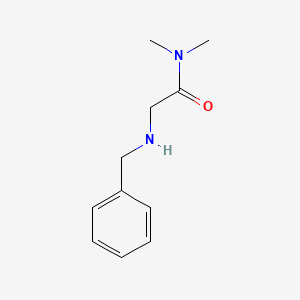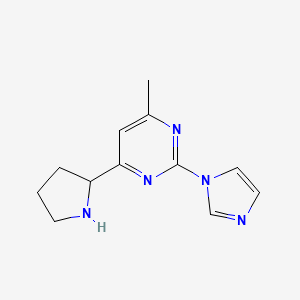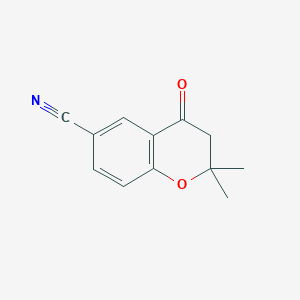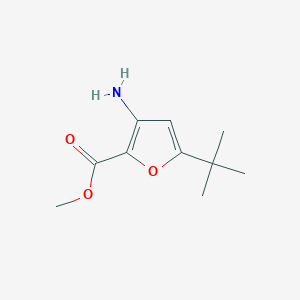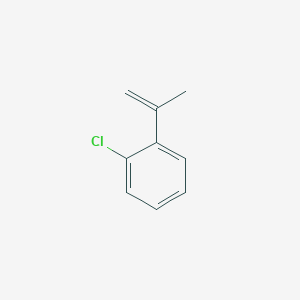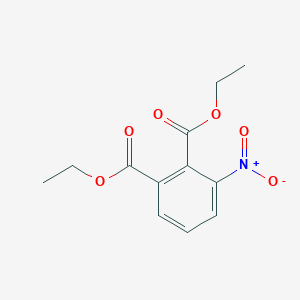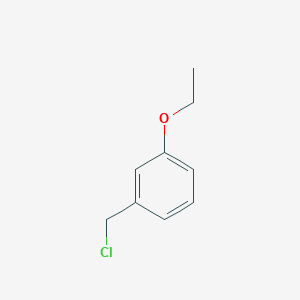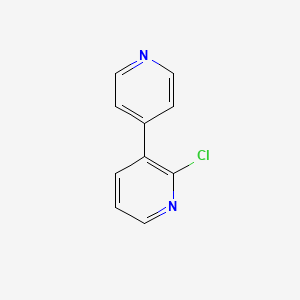
2-Chloro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4'-bipyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and another pyridine ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3,4'-bipyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2-chloropyridine can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4'-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki–Miyaura or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Chloro-3,4'-bipyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities
Materials Science: It can be used to create novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4'-bipyridine in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the pyridine rings allows for various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A simpler compound with a single pyridine ring and a chlorine atom.
3-Chloropyridine: Another similar compound with the chlorine atom at a different position.
4-Chloropyridine: Similar structure but with the chlorine atom at the 4-position
Uniqueness
2-Chloro-3,4'-bipyridine is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual-ring structure also allows for more diverse chemical modifications and applications compared to simpler pyridine derivatives .
Propriétés
Formule moléculaire |
C10H7ClN2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H |
Clé InChI |
ZAKLBHNPJJJERC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



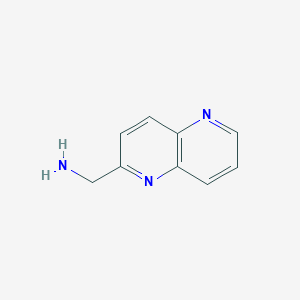

![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)
